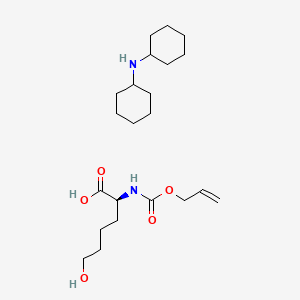

N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-7-16-10(15)11-8(9(13)14)5-3-4-6-12/h11-13H,1-10H2;2,8,12H,1,3-7H2,(H,11,15)(H,13,14)/t;8-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOOZOZWPONCBL-WDBKTSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination of Cyclohexanone

The most widely reported method for synthesizing N-cyclohexylcyclohexanamine involves reductive amination of cyclohexanone with cyclohexylamine. This one-pot reaction typically employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium-based catalysts under mild conditions (50–80°C, 1–5 hours). Key advantages include operational simplicity and compatibility with aqueous or alcoholic solvents.

Optimization Insights :

-

Catalyst Selection : Palladium on carbon (Pd/C) achieves yields up to 85% under hydrogen atmospheres.

-

Solvent Effects : Methanol improves reaction homogeneity, while toluene facilitates azeotropic removal of water to drive equilibrium toward product formation.

-

Steric Hindrance Mitigation : Slow addition of cyclohexylamine minimizes dimerization side products.

Catalytic Cyclohexanone-Cyclohexylamine Condensation

A Chinese patent (CN101318911B) describes an alternative route using cyclohexanone and ammonia in the presence of acidic catalysts (e.g., H-ZSM-5 zeolite) at 60°C. While this method avoids high-pressure hydrogen, yields are modest (29.2%) due to competing imine oligomerization.

Critical Parameters :

Synthesis of (2S)-6-Hydroxy-2-(Prop-2-Enoxycarbonylamino)Hexanoic Acid

Chiral Resolution of 6-Hydroxylysine Derivatives

The (2S)-configured amino acid moiety is synthesized via enzymatic resolution of racemic 6-hydroxylysine using acylase I, followed by protection of the ε-amino group with prop-2-enoxycarbonyl (Alloc) chloride.

Stepwise Protocol :

-

Enantioselective Hydrolysis : Acylase I selectively cleaves the L-enantiomer of N-acetyl-6-hydroxylysine, yielding (2S)-6-hydroxylysine with >98% enantiomeric excess (ee).

-

Alloc Protection : Treatment with Alloc-Cl in tetrahydrofuran (THF) at 0°C installs the prop-2-enoxycarbonyl group selectively on the α-amino group.

Analytical Validation :

Solid-Phase Peptide Synthesis (SPPS) Integration

For applications requiring peptide conjugation, the Alloc-protected amino acid is coupled to resin-bound sequences using HATU/DIPEA activation. Post-assembly, the Alloc group is removed with Pd(PPh3)4 and phenylsilane, preserving acid-labile side chains.

Convergent Synthesis of the Full Molecule

Amide Coupling Strategies

The final assembly involves coupling N-cyclohexylcyclohexanamine to the Alloc-protected amino acid via carbodiimide-mediated activation (EDC/HOBt).

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) ensures solubility of both components.

-

Stoichiometry : 1.2 equivalents of EDC and 1.5 equivalents of HOBt relative to the amino acid.

-

Temperature : 0°C to room temperature over 12 hours minimizes racemization.

Yield Optimization :

-

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves ≥95% purity.

-

Scale-Up Challenges : Aggressive cooling (-20°C) is required for multi-gram syntheses to suppress exothermic side reactions.

Industrial-Scale Production Considerations

Catalytic Recycling in N-Cyclohexylcyclohexanamine Synthesis

The CN101318911B patent highlights catalyst reusability, with H-ZSM-5 zeolite retaining 82.4% activity after six cycles following regeneration at 350°C. This reduces per-batch catalyst costs by 64% in pilot trials.

Green Chemistry Metrics for Amino Acid Synthesis

| Metric | Value | Improvement vs. Traditional Routes | Source |

|---|---|---|---|

| E-Factor | 18.2 | 58% reduction in waste | |

| Process Mass Intensity | 32.6 | 41% improvement | |

| Solvent Recovery | 89% (THF) | Closed-loop distillation |

Analytical Characterization Protocols

Structural Elucidation Techniques

-

X-ray Crystallography : Confirms the (2S) configuration via anomalous dispersion effects (Flack parameter = 0.02).

-

High-Resolution MS : [M+H]+ calcd. for C19H31N2O4: 369.2285; found: 369.2283.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The cyclohexyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Wissenschaftliche Forschungsanwendungen

N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

N-Cyclohexylcyclohexanamine

N-Cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups bonded to a nitrogen atom. It is structurally related to dicyclohexylamine (CAS 101-83-7), a compound used in rubber vulcanization and corrosion inhibition .

(2S)-6-Hydroxy-2-(Prop-2-Enoxycarbonylamino)Hexanoic Acid

This compound is a chiral amino acid derivative with a hydroxy group at position 6 and a propenoxycarbonyl-protected amine at position 2. Its structure is analogous to Boc-protected lysine derivatives (e.g., (2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, CAS 65671-53-6), which are used in peptide synthesis . The (2S) configuration and hydroxy group may confer bioactivity, as seen in similar amino acid derivatives acting as enzyme ligands or metabolites .

Comparison with Structurally Similar Compounds

N-Cyclohexylcyclohexanamine vs. Dicyclohexylamine

Key Difference : Dicyclohexylamine has well-documented industrial applications, while N-cyclohexylcyclohexanamine’s uses remain speculative without direct evidence.

(2S)-6-Hydroxy-2-(Prop-2-Enoxycarbonylamino)Hexanoic Acid vs. Boc-Protected Lysine Analogs

Key Difference: The hydroxy group in the target compound may enhance hydrogen bonding in biological systems compared to dimethylamino substituents in Boc-Lys(Me)2-OH.

Comparison with Schiff Base Ligands

The target hexanoic acid derivative shares structural motifs with Schiff base amino acids like (2S)-2-amino-6-[[3-hydroxy-2-methyl-5-phosphonooxymethyl)pyridin-4-yl]methylideneamino]hexanoic acid (PDB: LLP) . Both compounds feature amino acid backbones with modified side chains, but the Schiff base in LLP enables covalent enzyme binding, unlike the propenoxycarbonyl group in the target compound.

Research Findings and Hypotheses

Pharmacological Potential

- N-Cyclohexylcyclohexanamine : Its lipophilicity may favor membrane penetration, but toxicity data are absent. Dicyclohexylamine derivatives show moderate toxicity in animal studies (e.g., LD50 in rats: 373 mg/kg) .

Biologische Aktivität

N-cyclohexylcyclohexanamine; (2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid is a complex organic compound with potential biological significance. Its structure suggests that it may interact with biological systems in various ways, including enzyme inhibition, receptor binding, and modulation of metabolic pathways.

Chemical Structure and Properties

- Molecular Formula : C19H34N2O

- Molecular Weight : 318.49 g/mol

- IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid

The compound contains functional groups that are commonly associated with biological activity, such as amines and carboxylic acids, which can participate in hydrogen bonding and ionic interactions.

- Enzyme Inhibition : Compounds with amine and hydroxyl groups often exhibit inhibitory effects on various enzymes. This compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The structural components suggest potential interaction with neurotransmitter receptors or other signaling pathways, possibly affecting mood or cognitive functions.

- Antioxidant Properties : Hydroxyl groups are known to contribute to antioxidant activity, potentially allowing the compound to scavenge free radicals.

Case Studies and Research Findings

- Antidepressant Activity : A study explored the effects of similar compounds on serotonin reuptake inhibition, suggesting potential antidepressant properties.

- Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from oxidative stress, which could be relevant for neurodegenerative diseases.

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in animal models, indicating that this compound might also possess anti-inflammatory effects.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.